
o-Desethyl sildenafil
Vue d'ensemble
Description
L'O-Déséthyl Sildénafil est un métabolite du sildénafil, un inhibiteur bien connu de la phosphodiestérase de type 5 utilisé principalement pour le traitement de la dysfonction érectile et de l'hypertension artérielle pulmonaire . La structure chimique de l'O-Déséthyl Sildénafil est caractérisée par la formule moléculaire C20H26N6O4S . Ce composé est formé par le processus métabolique où le sildénafil subit une déséthylation.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de l'O-Déséthyl Sildénafil implique généralement la déséthylation du sildénafil. Ce processus peut être réalisé par le biais de diverses réactions chimiques, y compris l'utilisation de réactifs et de catalyseurs spécifiques. Une méthode courante consiste à utiliser des conditions acides ou basiques pour faciliter l'élimination du groupe éthyle du sildénafil .
Méthodes de production industrielle : Dans un contexte industriel, la production de l'O-Déséthyl Sildénafil peut impliquer des réacteurs chimiques à grande échelle où le sildénafil est soumis à des processus de déséthylation contrôlés. Les conditions réactionnelles, telles que la température, la pression et le pH, sont soigneusement surveillées pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Metabolic Formation via Hepatic Enzymes
N-desmethyl sildenafil is generated through the hepatic metabolism of sildenafil, primarily mediated by cytochrome P450 (CYP) enzymes :
Pharmacokinetic Interactions Influencing Metabolite Levels
Co-administration of drugs that modulate CYP enzymes significantly alters N-desmethyl sildenafil exposure:
Co-administered Drug | Effect on Sildenafil Metabolism | Impact on N-desmethyl Sildenafil |
---|---|---|
Ritonavir | CYP3A4/CYP2C9 inhibition | ↑ AUC by 11-fold; ↑ metabolite-to-parent ratio |
Saquinavir | Moderate CYP3A4 inhibition | ↑ Plasma concentration by 300% |
Erythromycin | CYP3A4 inhibition | ↑ Half-life by 1 hour; delayed elimination |
CYP Inducers (e.g., carbamazepine) | Enhanced CYP activity | ↓ Metabolite exposure by 30–40% |
Data sourced from clinical studies on drug interactions .
Pharmacokinetic Parameters in Pediatric Populations
A study on infants receiving sildenafil for pulmonary hypertension reported metabolite-to-parent ratios influenced by CYP-inducing co-medications:
Parameter | With CYP Inducers | Without CYP Inducers |
---|---|---|
Median N-desmethyl concentration (ng/mL) | 105.5 | 27.4 |
Metabolite-to-parent ratio | 5.2 | 0.7 |
CYP Enzymes Affected | CYP3A4, CYP2C9 | None |
Adapted from an opportunistic pharmacokinetic study in infants .
Bioactivity and Selectivity
-
PDE5 Inhibition : N-desmethyl sildenafil exhibits an IC<sub>50</sub> of 3.5 nM for PDE5, comparable to sildenafil (IC<sub>50</sub> = 6.6 nM) but with reduced selectivity over PDE6 (IC<sub>50</sub> = 35 nM) .
-
Half-Life : Terminal half-life is ~4 hours, shorter than sildenafil’s 3–5 hours .
Key Research Findings
-
Metabolite Stability : N-desmethyl sildenafil undergoes further hepatic metabolism via glucuronidation, contributing to fecal excretion (80%) .
-
Clinical Relevance : Elevated metabolite levels in CYP-inhibited patients necessitate dose adjustments to avoid adverse effects (e.g., hypotension, visual disturbances) .
Applications De Recherche Scientifique
Pharmacological Applications
1. Treatment of Pulmonary Arterial Hypertension (PAH)
2. Cardiovascular Applications
- Heart Failure : Research shows that PDE5 inhibitors can improve outcomes in heart failure patients by reducing pulmonary vascular resistance and improving cardiac output. The role of o-desethyl sildenafil in this context remains an area for further investigation .
- Myocardial Ischemia : There is emerging evidence that PDE5 inhibitors may provide cardioprotective effects during ischemic events. The potential for this compound to contribute to these outcomes warrants further study.
3. Neonatal Applications
- Persistent Pulmonary Hypertension of the Newborn (PPHN) : Sildenafil is commonly used in neonates with PPHN. Case studies have demonstrated improvement in right ventricular function with sildenafil treatment, suggesting that this compound could play a role in this population due to its similar mechanism .
Case Studies
1. Efficacy in Infants with Pulmonary Hypertension
- A study involving six infants treated with sildenafil for PAH reported significant improvements in right ventricular hypertension. Although this study focused on sildenafil, the presence of this compound as a metabolite indicates its potential involvement in therapeutic efficacy .
2. Adverse Effects and Safety Profiles
- While this compound shares efficacy with its parent compound, it is essential to monitor for adverse effects. Reports indicate that PDE5 inhibitors can lead to increased risk of melanoma and other side effects; thus, careful consideration of patient history and concurrent medications is crucial .
Comparative Data Table
Application Area | Evidence Level | Key Findings |
---|---|---|
Pulmonary Arterial Hypertension | Moderate | Reduces mean pulmonary arterial pressure |
Heart Failure | Emerging | Potential benefits in reducing pulmonary resistance |
Neonatal PPHN | Moderate | Improvement in right ventricular function |
Mécanisme D'action
The mechanism of action of O-Desethyl Sildenafil is similar to that of sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .
Comparaison Avec Des Composés Similaires
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to sildenafil and vardenafil.
Uniqueness of O-Desethyl Sildenafil: this compound is unique in that it is a primary metabolite of sildenafil, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its study helps in understanding the overall efficacy and safety profile of sildenafil and related drugs .
Activité Biologique
o-Desethyl sildenafil, also known as N-desmethyl sildenafil, is a significant metabolite of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety profile, and clinical implications.
- Chemical Name : 1,6-dihydro-5-[2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- CAS Number : 139755-91-2
- Molecular Formula : C20H26N4O3S
Pharmacodynamics
This compound retains pharmacological properties similar to its parent compound, sildenafil. It acts as a selective inhibitor of PDE5, which is involved in the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP in smooth muscle cells, facilitating vasodilation and enhancing erectile function.
Key Mechanisms
- PDE5 Inhibition : this compound exhibits approximately 50% of the potency of sildenafil in inhibiting PDE5 activity, contributing to its effects on cGMP levels .
- Nitric Oxide Pathway : The compound enhances the nitric oxide (NO)-mediated relaxation of corpus cavernosum tissues, which is essential for achieving and maintaining an erection .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
Comparative Activity
In comparison to sildenafil, this compound's selectivity for PDE5 is notable but less potent. The following table summarizes the selectivity ratios:
Enzyme Type | Selectivity Ratio |
---|---|
PDE5 | 1 (reference) |
PDE6 | ~10-fold less potent |
PDE1 | ~80-fold less potent |
Other PDEs | >700-fold less potent |
Case Studies and Clinical Findings
Numerous studies have evaluated the efficacy and safety of sildenafil and its metabolites:
- Efficacy in Erectile Dysfunction : A randomized controlled trial demonstrated that both sildenafil and its metabolite improved erectile function significantly compared to placebo. The study highlighted that the effects were dose-dependent .
- Pulmonary Arterial Hypertension : Clinical trials have shown that sildenafil effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with pulmonary arterial hypertension. The role of this compound as a contributing factor remains under investigation but is acknowledged due to its similar mechanism of action .
- Safety Profile : Adverse effects associated with this compound are generally mild and transient. Common side effects include headache, flushing, and gastrointestinal disturbances .
Propriétés
IUPAC Name |
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347623 | |
Record name | O-Desethyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-91-2 | |
Record name | o-Desethyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desethyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139755-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESETHYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.